2-cyano-N-(2,4-dichlorophenyl)acetamide
Overview
Description
The compound "2-cyano-N-(2,4-dichlorophenyl)acetamide" is not directly described in the provided papers. However, the papers do discuss various substituted acetamides, which are structurally related to the compound . These acetamides are characterized by the presence of a phenyl group attached to the nitrogen atom of the acetamide moiety and various substituents on the phenyl ring, such as chloro, methyl, nitro, and fluoro groups .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of an appropriate aniline derivative with an acylating agent such as acetic anhydride or acetyl chloride. For instance, N-(2,6-dichloro-4-trifluoromethylphenyl)acetamide was synthesized from the reaction of 2,6-dichloro-4-trifluoromethylaniline with POCl3 in acetate . Although the specific synthesis of "2-cyano-N-(2,4-dichlorophenyl)acetamide" is not detailed, similar synthetic strategies could be employed, adjusting the starting materials and conditions to introduce the cyano group at the appropriate position.
Molecular Structure Analysis
The molecular structures of related acetamides show that these compounds can form various intermolecular and intramolecular hydrogen bonds, such as N—H⋯O and C—H⋯O, which can influence the crystal packing and stability of the compounds . The presence of different substituents on the phenyl ring can lead to different conformational preferences and packing motifs in the solid state.
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving "2-cyano-N-(2,4-dichlorophenyl)acetamide." However, acetamides in general can undergo various chemical transformations, such as cyclization reactions to form heterocyclic compounds . The presence of functional groups like cyano and chloro could potentially offer sites for further chemical modifications, such as nucleophilic substitution or addition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamides can be influenced by the nature of the substituents on the phenyl ring. For example, the optical properties of 2-chloro-N-(2,4-dinitrophenyl) acetamide were investigated using UV–vis spectrophotometry, and the compound exhibited solvatochromic effects upon varying the polarity of the solvent . Similar studies could be conducted on "2-cyano-N-(2,4-dichlorophenyl)acetamide" to understand its behavior in different environments. The crystal structures of related compounds suggest that intermolecular interactions, such as hydrogen bonding and halogen⋯π interactions, can significantly affect the physical properties of these materials .
Scientific Research Applications
Quantum Chemical Properties
- Conformation and Spectroscopic Properties : 2,2-dichloro-N-(2,4-dichlorophenyl) acetamide has been studied using density functional theory (DFT), revealing detailed vibrational assignments, molecular electrostatic potential, atomic charges, and electronic exchange interactions. These studies are crucial for predicting sites and relative reactivities towards electrophilic and nucleophilic attack, as well as understanding absorption wavelengths in the UV–vis region (Choudhary et al., 2014).
Synthesis and Reactivity
- Utility in Heterocyclic Synthesis : 2-cyano-N-(2-hydroxyethyl) acetamide serves as an important intermediate for the synthesis of various heterocyclic systems. Its method of preparation and chemical reactivity have been comprehensively surveyed (Gouda et al., 2015).
- Synthesis of Phenoxyacetamide Derivatives : This compound has been used in the synthesis of N-(4-chlorophenyl)-2-phenoxyacetamide derivatives, which showed potential as insecticidal agents against the cotton leafworm (Rashid et al., 2021).
Molecular Structure and Characterization
- Crystal Structure Analysis : The crystal system, unit-cell dimensions, and space group of N-(2,4-dichlorophenyl)acetamide have been reported, providing insights into bond parameters and molecular interactions (Gowda et al., 2007).
- NMR Spectral Studies : Extensive 1H and 13C NMR spectral studies have been conducted on N-(j, k-Dichlorophenyl)-acetamides, aiding in the understanding of chemical shifts and structural properties (Gowda & Gowda, 2007).
Synthesis and Application in Photovoltaic Cells
- Synthesis and Bioactivity of Benzothiazolinone Acetamide Analogs : Study on the synthesis, vibrational spectra, electronic properties, and the potential use of benzothiazolinone acetamide analogs in dye-sensitized solar cells (DSSCs) for photo-voltaic efficiency (Mary et al., 2020).
Antiviral Properties
- Therapeutic Effect Against Japanese Encephalitis : A novel anilidoquinoline derivative of this compound showed significant antiviral and antiapoptotic effects against Japanese encephalitis, demonstrating potential therapeutic efficacy (Ghosh et al., 2008).
properties
IUPAC Name |
2-cyano-N-(2,4-dichlorophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c10-6-1-2-8(7(11)5-6)13-9(14)3-4-12/h1-2,5H,3H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNWFABKENMBQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351184 | |
Record name | 2-cyano-N-(2,4-dichlorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(2,4-dichlorophenyl)acetamide | |
CAS RN |
17722-32-6 | |
Record name | 2-Cyano-N-(2,4-dichlorophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17722-32-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-cyano-N-(2,4-dichlorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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